molecular formula C6H9ClN2O B13679278 4-(Aminomethyl)pyridin-3-ol hydrochloride

4-(Aminomethyl)pyridin-3-ol hydrochloride

Cat. No.: B13679278
M. Wt: 160.60 g/mol
InChI Key: FIJGEJKNMZISME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C6H8N2O·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)pyridin-3-ol hydrochloride typically involves the reaction of 4-(Aminomethyl)pyridine with hydrochloric acid. The reaction conditions often include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)pyridin-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

4-(Aminomethyl)pyridin-3-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)pyridin-3-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H9ClN2O

Molecular Weight

160.60 g/mol

IUPAC Name

4-(aminomethyl)pyridin-3-ol;hydrochloride

InChI

InChI=1S/C6H8N2O.ClH/c7-3-5-1-2-8-4-6(5)9;/h1-2,4,9H,3,7H2;1H

InChI Key

FIJGEJKNMZISME-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CN)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.